molecular formula C19H20N2O4S B2689060 1-(2-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea CAS No. 2380044-33-5

1-(2-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea

Cat. No.: B2689060
CAS No.: 2380044-33-5
M. Wt: 372.44
InChI Key: IMSDHWRPTQOWEV-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a furan ring, a thiophene ring, and a hydroxyethyl urea moiety

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 2-ethoxyphenyl isocyanate and 2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethylamine. These intermediates are then reacted under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding epoxides or sulfoxides.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, which may target the carbonyl group in the urea moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used. For example, halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its optoelectronic properties can be explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, offering versatility in creating new chemical entities.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea can be compared with other compounds that have similar structural features, such as:

    Furan derivatives: Compounds like 2-furoic acid and furfuryl alcohol share the furan ring but differ in their functional groups and overall structure.

    Thiophene derivatives: Thiophene-2-carboxylic acid and 2,5-dimethylthiophene are examples of compounds with the thiophene ring, offering different reactivity and applications.

    Urea derivatives: Compounds like N,N’-dimethylurea and phenylurea have the urea moiety but lack the complex aromatic substitutions found in this compound.

The uniqueness of this compound lies in its combination of diverse functional groups, which imparts distinct chemical and physical properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-2-24-17-7-4-3-6-14(17)21-19(23)20-11-15(22)18-10-13(12-26-18)16-8-5-9-25-16/h3-10,12,15,22H,2,11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSDHWRPTQOWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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